![molecular formula C22H22BrN3O2 B2379904 1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 890096-52-3](/img/structure/B2379904.png)
1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. It’s likely that the synthesis involves complex organic reactions, given the structure of the compound. More detailed information would likely be found in specialized chemical literature or databases .Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin] ring system, which is a type of polycyclic ring system where two rings share a single atom . The compound also contains a bromo-phenyl group and an ethanone group .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Given the complexity of the molecule, it’s likely to be involved in a variety of chemical reactions, depending on the conditions and reagents used .Scientific Research Applications
Synthesis and Reactions
The compound has been utilized as a starting material in synthetic chemistry. For instance, a study by Attaby et al. (2006) involved its use in the synthesis of heterocyclic compounds, demonstrating its versatility in creating a variety of chemical structures. This underscores its potential in the synthesis of complex molecules with potential pharmacological activities (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Antimicrobial and Anti-Inflammatory Applications
Research by Mandzyuk et al. (2020) explored the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of this compound. Their findings revealed compounds with significant antimicrobial activity against specific bacterial strains and anti-inflammatory effects comparable to established drugs (Mandzyuk, Matiychuk, Chaban, Bodnarchuk, Julia E. Matiychuk, & Obushak, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(9-bromo-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2/c1-15(27)25-11-9-22(10-12-25)26-20(18-13-17(23)7-8-21(18)28-22)14-19(24-26)16-5-3-2-4-6-16/h2-8,13,20H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZUNBXIRMUOMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone |
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